An In-depth Technical Guide to 2-chloro-N-(2,5-dimethoxyphenyl)benzamide
An In-depth Technical Guide to 2-chloro-N-(2,5-dimethoxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis protocol, and analytical characterization of 2-chloro-N-(2,5-dimethoxyphenyl)benzamide. While this specific molecule is not extensively documented in public literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to provide a robust working knowledge base. The methodologies and data presented herein are designed to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery, enabling them to anticipate the behavior of this compound and to design experiments for its synthesis and characterization.
Introduction
Benzamide and its derivatives are a cornerstone of modern medicinal chemistry, with a broad spectrum of biological activities. The N-substituted benzamide scaffold is a privileged structure found in numerous approved drugs and clinical candidates. The specific compound, 2-chloro-N-(2,5-dimethoxyphenyl)benzamide, combines the structural features of a chlorinated benzoyl group and a dimethoxyphenylamine moiety. The 2-chloro substitution on the benzoyl ring can influence the molecule's conformation and electronic properties, potentially impacting its binding to biological targets. The 2,5-dimethoxy substitution pattern on the N-phenyl ring is also of interest, as methoxy groups can act as hydrogen bond acceptors and influence metabolic stability.
Given the limited publicly available data on 2-chloro-N-(2,5-dimethoxyphenyl)benzamide, this guide will leverage data from structurally similar compounds to infer its properties. This approach provides a scientifically grounded starting point for researchers interested in synthesizing and evaluating this molecule.
Physicochemical Properties (Predicted)
Quantitative experimental data for 2-chloro-N-(2,5-dimethoxyphenyl)benzamide is scarce. However, we can predict its core physicochemical properties based on its constituent functional groups and data from analogous compounds. These predicted values are invaluable for designing synthetic workups, purification strategies, and initial biological assays.
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₁₅H₁₄ClNO₃ | Based on the chemical structure. |
| Molecular Weight | 291.73 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Benzamide derivatives are typically crystalline solids at room temperature. |
| Melting Point (°C) | 120 - 140 | The melting point of the related compound N-(2,5-dimethoxyphenyl)benzamide is not readily available. However, 2-chloro-N-(4-methoxyphenyl)benzamide has a reported melting point of 135-137 °C.[1] The substitution pattern will influence crystal packing and thus the melting point. |
| Boiling Point (°C) | > 300 | High boiling points are characteristic of benzamides due to strong intermolecular hydrogen bonding. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, chloroform). Sparingly soluble in alcohols. Insoluble in water. | The aromatic nature and the presence of polar functional groups suggest solubility in a range of organic solvents. The related N-(2,5-dimethoxyphenyl)-3-fluorobenzamide is predicted to have low water solubility.[2] |
| pKa | ~13-14 (amide proton) | The amide proton (N-H) is weakly acidic, with a pKa similar to other secondary amides. |
Synthesis and Characterization
The synthesis of 2-chloro-N-(2,5-dimethoxyphenyl)benzamide can be readily achieved through a standard amide coupling reaction. The following protocol is a well-established and reliable method for the formation of the amide bond.
Proposed Synthetic Workflow
The most direct and common method for synthesizing N-aryl benzamides is the acylation of an aniline with a benzoyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis of 2-chloro-N-(2,5-dimethoxyphenyl)benzamide.
Experimental Protocol: Amide Coupling
Objective: To synthesize 2-chloro-N-(2,5-dimethoxyphenyl)benzamide from 2-chlorobenzoyl chloride and 2,5-dimethoxyaniline.
Materials:
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2,5-Dimethoxyaniline
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2-Chlorobenzoyl chloride
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (Et₃N) or Pyridine
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxyaniline (1.0 equivalent) in anhydrous DCM.
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Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir.
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Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
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Workup:
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Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
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Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-chloro-N-(2,5-dimethoxyphenyl)benzamide.
Causality behind Experimental Choices:
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Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the acid chloride.
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Anhydrous Solvent: Ensures that the solvent does not compete with the aniline in reacting with the acyl chloride.
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Base: Triethylamine or pyridine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the aniline starting material.
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Aqueous Washes: The HCl wash removes excess base and any unreacted aniline. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.
Analytical Characterization (Predicted)
The structure and purity of the synthesized 2-chloro-N-(2,5-dimethoxyphenyl)benzamide would be confirmed using standard analytical techniques.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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δ 8.0-7.2 (m, 4H): Aromatic protons of the 2-chlorobenzoyl group.
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δ 7.0-6.5 (m, 3H): Aromatic protons of the 2,5-dimethoxyphenyl group.
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δ 8.5-9.5 (br s, 1H): Amide N-H proton. The chemical shift will be concentration-dependent.
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δ 3.8 (s, 3H): Methoxy (OCH₃) protons.
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δ 3.7 (s, 3H): Methoxy (OCH₃) protons.
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¹³C NMR (100 MHz, CDCl₃):
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δ ~165: Amide carbonyl carbon (C=O).
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δ 155-110: Aromatic carbons.
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δ ~56: Methoxy carbons (OCH₃).
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3.3.2. Infrared (IR) Spectroscopy
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~3300 cm⁻¹: N-H stretching vibration.
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~1650 cm⁻¹: C=O stretching vibration (Amide I band).
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~1530 cm⁻¹: N-H bending and C-N stretching vibration (Amide II band).
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~1250 cm⁻¹ and ~1050 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy groups.
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~750 cm⁻¹: C-Cl stretching vibration.
3.3.3. Mass Spectrometry (MS)
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High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ (C₁₅H₁₅ClNO₃) would be approximately 292.0735. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern with a ratio of approximately 3:1.
Potential Applications and Biological Activity
While no specific biological activity has been reported for 2-chloro-N-(2,5-dimethoxyphenyl)benzamide, its structural motifs are present in molecules with known pharmacological properties.
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Scaffold for Drug Discovery: This compound can serve as a valuable starting point or intermediate for the synthesis of more complex molecules. The chlorine and methoxy groups provide handles for further chemical modification.
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Potential Kinase Inhibition: Many N-aryl benzamides have been investigated as kinase inhibitors. The specific substitution pattern of this molecule could confer affinity for certain kinase active sites.
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Antimicrobial or Antiviral Activity: The benzamide core is found in some antimicrobial and antiviral agents.
The potential interaction of this class of compounds with a hypothetical signaling pathway is illustrated below.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety and Handling
No specific safety data sheet (SDS) is available for 2-chloro-N-(2,5-dimethoxyphenyl)benzamide. Therefore, it should be handled with the care afforded to a novel chemical compound of unknown toxicity. The safety precautions for structurally related benzamides should be followed.
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General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Fire Safety: Benzamides are generally combustible. Use standard fire extinguishers (dry chemical, CO₂, or foam).
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-chloro-N-(2,5-dimethoxyphenyl)benzamide is a chemical entity with potential for applications in medicinal chemistry and drug discovery. While direct experimental data is limited, this guide provides a comprehensive, scientifically-grounded framework for its synthesis, characterization, and handling based on established chemical principles and data from analogous structures. Researchers can use this guide as a foundational resource to confidently embark on the investigation of this and related novel benzamide derivatives.
References
- While no direct sources for 2-chloro-N-(2,5-dimethoxyphenyl)
- Data on 2-chloro-N-(4-methoxyphenyl)benzamide was referenced from: Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2963.
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Predicted physicochemical properties are based on data from similar compounds found in databases such as PubChem and ChemSpider, and from predictive software. For example, predicted data for the related N-(2,5-dimethoxyphenyl)-3-fluorobenzamide can be found on chemical property databases.[2]
- General safety and handling procedures are based on standard laboratory practices and information found in safety data sheets for other benzamide deriv
